



# **Application Notes and Protocols for CAP1-6D Administration in Mouse Models**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CAP1-6D** is a synthetic, altered peptide ligand derived from the carcinoembryonic antigen (CEA). As a superagonist analogue of the native CEA epitope CAP1, CAP1-6D has been designed to enhance the immunogenicity of CEA, a tumor-associated antigen overexpressed in a majority of pancreatic and other carcinomas.[1][2] Due to immune tolerance, CEA itself is poorly immunogenic. CAP1-6D, with an Aspartic acid substitution at position 6, demonstrates a higher binding affinity to the HLA-A\*0201 molecule, leading to a more potent and specific activation of cytotoxic T lymphocytes (CTLs) against CEA-expressing tumor cells.[1][2] These application notes provide a detailed protocol for the administration of CAP1-6D in mouse models for preclinical research, based on findings from human clinical trials and common practices for peptide-based cancer vaccines in murine models.

## **Mechanism of Action**

CAP1-6D functions by bypassing the natural tolerance to the self-antigen CEA.[2][3][4] The altered peptide, when administered as a vaccine, is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, CAP1-6D is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented on the cell surface. This peptide-MHC complex is then recognized by the T-cell receptors (TCR) on CD8+ T-cells. The enhanced binding of CAP1-6D to the MHC-I complex leads to a more robust activation and expansion of CEA-specific CD8+ T-cells compared to the native peptide.[1][2] These activated







CTLs can then recognize and kill tumor cells that express the native CEA peptide on their surface.

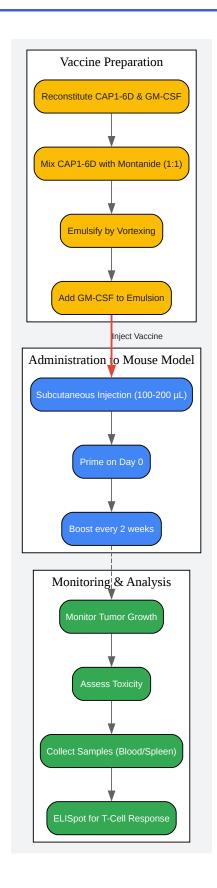












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